

Exploring intramolecular interactions in dinitroso compounds

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Compound of Interest

Compound Name: 1,2-Dinitrosobenzene

CAS No.: 25550-55-4

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An In-Depth Technical Guide to Intramolecular Interactions in Dinitroso Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intramolecular interactions governing the chemistry of dinitroso compounds. Dinitroso compounds, molecules containing two nitroso ($-N=O$) groups, are a fascinating class of molecules whose properties are largely dictated by the spatial relationship between these two functional groups. When positioned in proximity, the two nitroso groups can engage in significant intramolecular interactions, leading to cyclization and the formation of more stable heterocyclic structures. Understanding these interactions is crucial for predicting molecular stability, reactivity, and for the rational design of novel molecules in fields such as energetic materials and pharmaceuticals.

Classification of Dinitroso Compounds

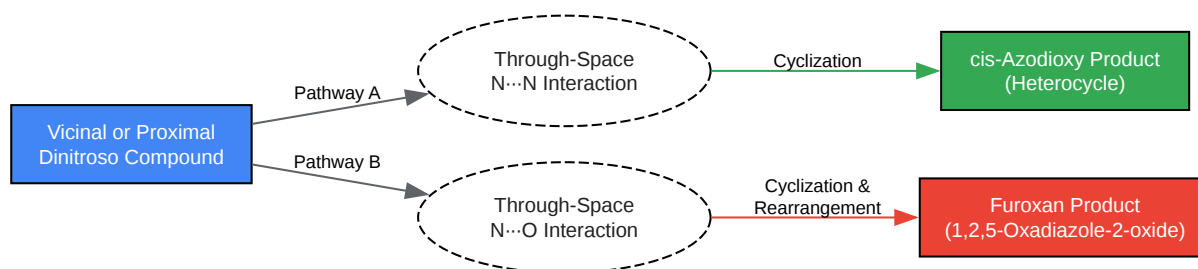
Dinitroso compounds can be broadly categorized based on the nature of the interaction between the two nitroso groups^[1]:

- **Non-Interacting Dinitroso Compounds:** In these molecules, the nitroso groups are sufficiently separated by a rigid or extended molecular framework, preventing any significant through-space or through-bond interaction. These compounds typically exhibit the characteristic blue or green color of monomeric C-nitroso compounds and display spectroscopic properties approximately double that of their mononitroso analogues[1].
- **Dinitroso Compounds with Intramolecular Interactions:** When steric and electronic factors permit, the two nitroso groups can interact, leading to spontaneous cyclization. This is the primary focus of this guide.
- **Dinitroso Compounds with Intermolecular Interactions:** In cases like p-dinitrosobenzene, the nitroso groups of one molecule interact with those of another, leading to the formation of dimers, oligomers, or polymers[1].

Key Intramolecular Interaction Pathways

For dinitroso compounds where the nitroso groups are in proximity (e.g., in 1,2- or 1,3-positions on an aliphatic chain or ortho on an aromatic ring), two primary cyclization pathways dominate, driven by favorable intramolecular interactions[1].

A diagram illustrating these competing pathways is presented below.



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Figure 1: Competing intramolecular cyclization pathways in dinitroso compounds.

Pathway A: N...N Interaction to form cis-Azodioxy Groups

This pathway involves a direct through-space interaction between the two nitrogen atoms of the nitroso groups, leading to the formation of a new N-N bond and a heterocyclic ring known as a cis-azodioxy group[1][2]. This process can be conceptualized as an intramolecular dimerization. The formation of a trans-azodioxy linkage is considered sterically impossible[1]. This interaction is frequently observed in flexible dinitrosoalkanes, where the initial formation of the transient dinitroso species is often accompanied by the appearance of a blue color, which then fades as the colorless cyclic azodioxy product is formed[2].

Pathway B: N...O Interaction to form Furoxans

The second major pathway involves the interaction between the nitrogen atom of one nitroso group and the oxygen atom of the other. This leads to the formation of a furoxan ring (a 1,2,5-oxadiazole-2-oxide)[1][2]. This type of cyclization is characteristic of ortho-dinitrosobenzenes and dinitrosoalkenes, where the two nitroso groups are attached to a π -system[1]. The existence of the highly reactive o-dinitrosobenzene intermediate has been confirmed through trapping experiments[1].

Quantitative Data and Structural Parameters

The study of intramolecular interactions relies on precise quantitative data from both experimental and computational sources. The tables below summarize key structural and energetic parameters.

Table 1: Calculated Geometries of Dinitrosobenzenes (3-21G//3-21G Ab Initio)

These values represent the ground state of the dinitrosoarenes before any potential cyclization. The subtle changes in C-N bond length suggest electronic effects from the second nitroso group.

Bond	1-Nitrosobenzene	1,2-Dinitrosobenzene	1,3-Dinitrosobenzene	1,4-Dinitrosobenzene
N=O (Å)	1.223	1.220	1.222	1.221
C-N (Å)	1.442	1.453	1.442	1.448

Data sourced from Politzer and Bar-Adon, as cited in[1].

Table 2: Energetics of Furoxan Formation

The cyclization of a dinitrosoalkene to a furoxan is an energetically favorable process.

Reaction	Method	Parameter	Value
Dinitrosoalkene → Furoxan Intermediate	DFT (B3LYP/6-31G*)	Formation Energy (Gas Phase)	-11.9 kcal/mol

Data for the dimerization of acetonitrile oxide via a dinitrosoalkene intermediate, from Houk and coworkers, as cited in[1].

Table 3: Typical Bond Lengths for Comparison

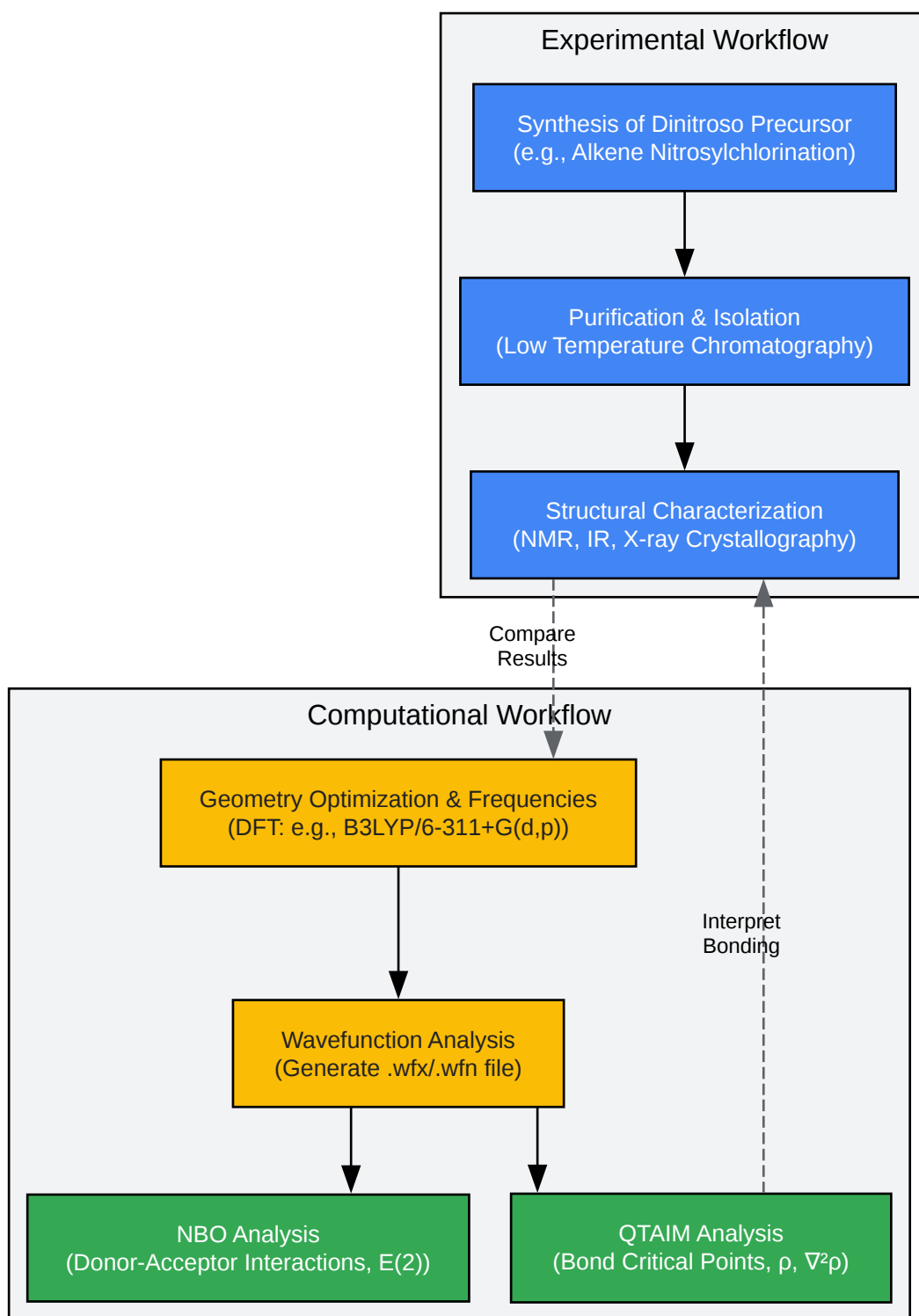
This table provides reference bond lengths to help characterize the nature of the newly formed bonds in the cyclized products.

Bond Type	Hybridization	Typical Bond Length (Å)
N-N (Single)	sp ³ -sp ³	1.45
N=N (Double)	sp ² -sp ²	1.25
N-O (Single)	sp ³ -sp ²	1.36
N=O (Double)	sp ²	1.21

Values are representative and sourced from standard compilations[3].

Experimental and Computational Protocols

A combined experimental and theoretical approach is essential for fully characterizing dinitroso compounds and their intramolecular interactions.



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Figure 2: Integrated workflow for investigating dinitroso intramolecular interactions.

Detailed Experimental Protocol: Synthesis of a Vicinal Dinitrosoalkane

This protocol describes the synthesis of a vicinal dinitrosoalkane via the addition of nitrosyl chloride (NOCl) to an alkene, a common method for generating adjacent nitroso groups[1][4]. The product often dimerizes spontaneously through intramolecular N...N interaction.

- **Apparatus Setup:** A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to -10 °C using an appropriate cooling bath (e.g., ice-salt or cryocooler).
- **Reagent Preparation:** The alkene substrate (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and added to the cooled reaction flask.
- **In Situ Generation of NOCl:** Nitrosyl chloride is highly toxic and corrosive, so it is typically generated in situ. A solution of isoamyl nitrite (1.1 eq) in CH₂Cl₂ is prepared in the dropping funnel. This solution is added dropwise to the stirred alkene solution, followed by the slow, simultaneous addition of concentrated hydrochloric acid (1.1 eq). The reaction proceeds via electrophilic addition, which can be either syn or anti depending on the substrate and solvent[1][4].
- **Reaction Monitoring:** The reaction is monitored by thin-layer chromatography (TLC). The appearance of a transient blue color may indicate the formation of the monomeric dinitroso species. The reaction is typically complete within 1-2 hours.
- **Workup and Isolation:** Upon completion, the reaction mixture is quenched with a cold, saturated sodium bicarbonate solution to neutralize the acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure at low temperature (< 25 °C) to avoid decomposition. The resulting crude product, the colorless cyclic cis-azodioxy dimer, can be purified by low-temperature column chromatography on silica gel.
- **Characterization:** The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the cyclic structure and precise bond lengths.

Detailed Computational Protocol: NBO and QTAIM Analysis

This protocol outlines the steps to computationally analyze the intramolecular interactions in a dinitroso compound or its cyclized product using Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analysis.

- Molecule Building and Optimization:
 - Construct the 3D structure of the target molecule (e.g., a dinitrosoalkane in a gauche conformation or the cyclized cis-azodioxy product) in a molecular editor.
 - Perform a geometry optimization and frequency calculation using a DFT method, for instance, the B3LYP functional with a Pople-style basis set like 6-311+G(d,p), in a quantum chemistry package like Gaussian[5]. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.
 - From this calculation, save the final optimized coordinates and the checkpoint (.chk) file.
- Natural Bond Orbital (NBO) Analysis:
 - NBO analysis is used to probe donor-acceptor interactions, which are indicative of hyperconjugation and charge delocalization that stabilize the interaction[5].
 - Using the optimized geometry, perform a single-point energy calculation with the Pop=NBO keyword in Gaussian.
 - Analysis of Output: Examine the NBO output for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". Look for significant stabilization energies, E(2), between filled (donor) and empty (acceptor) orbitals. For an N...N interaction, a key indicator would be delocalization from the lone pair orbital (LP) of one nitrogen atom to the antibonding sigma orbital (σ^*) of the C-N bond of the other nitroso group. An E(2) value > 2.0 kcal/mol indicates a significant stabilizing interaction.
- Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

- QTAIM analysis characterizes chemical bonds and interactions based on the topology of the electron density (ρ)[2].
- First, generate a wavefunction file (.wfn or .wfx) from the optimized geometry using the output=wfx keyword in Gaussian.
- Process this wavefunction file with a QTAIM software package, such as AIMAll[2].
- Analysis of Output:
 - Bond Path and Bond Critical Point (BCP): Search for a bond path linking the two interacting atoms (e.g., N1 and N2, or N1 and O2). The presence of a (3, -1) BCP between these atoms is the primary indicator of an interaction.
 - Electron Density ($\rho(r)$) at the BCP: A higher value of ρ indicates a stronger, more covalent-like interaction.
 - Laplacian of Electron Density ($\nabla^2\rho(r)$) at the BCP: The sign of the Laplacian distinguishes the type of interaction. A negative value ($\nabla^2\rho(r) < 0$) is characteristic of a shared-electron (covalent) interaction, while a positive value ($\nabla^2\rho(r) > 0$) indicates a closed-shell interaction (e.g., ionic, hydrogen bond, or van der Waals). For incipient bond formation in dinitroso compounds, this value will be small and positive, indicating a strong closed-shell interaction.

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